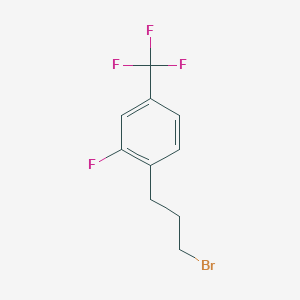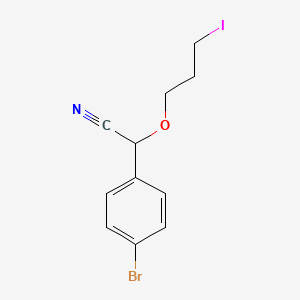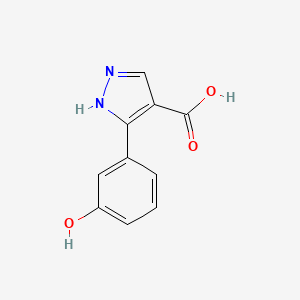
5-(3-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Hydroxyphenyl)-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a hydroxyphenyl group attached to the pyrazole ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Hydroxyphenyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 3-hydroxybenzaldehyde with hydrazine hydrate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which is then cyclized to form the pyrazole ring. The reaction conditions include heating the mixture under reflux in an appropriate solvent, such as ethanol or methanol, for several hours.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger-scale reactions using continuous flow reactors or batch reactors. The choice of solvent, temperature, and reaction time can be optimized to increase yield and purity. Purification steps, such as recrystallization or column chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 5-(3-Hydroxyphenyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the hydroxy group to a carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where nucleophiles replace hydrogen atoms.
Major Products Formed:
Oxidation: Formation of 5-(3-carboxyphenyl)-1H-pyrazole-4-carboxylic acid.
Reduction: Formation of 5-(3-hydroxyphenyl)-1H-pyrazole-4-ol.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
5-(3-Hydroxyphenyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications across various fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biological studies to investigate its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: It has been studied for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: The compound can be utilized in the development of new materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which 5-(3-Hydroxyphenyl)-1H-pyrazole-4-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The hydroxyphenyl group can engage in hydrogen bonding and other interactions with biological molecules, influencing cellular processes. The carboxylic acid group can participate in enzyme inhibition or activation, affecting metabolic pathways.
Comparison with Similar Compounds
5-(4-Hydroxyphenyl)-1H-pyrazole-4-carboxylic acid
5-(2-Hydroxyphenyl)-1H-pyrazole-4-carboxylic acid
5-(3-Hydroxyphenyl)-5-phenylhydantoin
5-(3-Hydroxyphenyl)pentanoic acid
Properties
Molecular Formula |
C10H8N2O3 |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
5-(3-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c13-7-3-1-2-6(4-7)9-8(10(14)15)5-11-12-9/h1-5,13H,(H,11,12)(H,14,15) |
InChI Key |
YBUAPMNNSLFJPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=C(C=NN2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


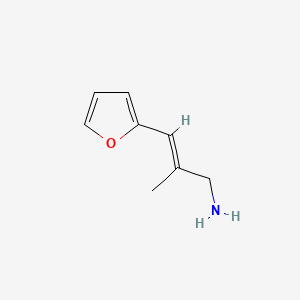
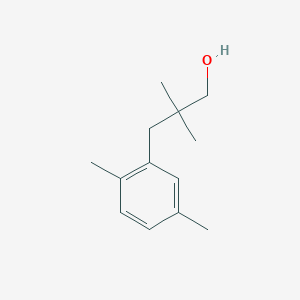
![5-Cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15322336.png)
![3-((Benzyloxy)carbonyl)-5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15322352.png)
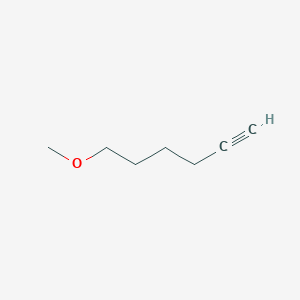

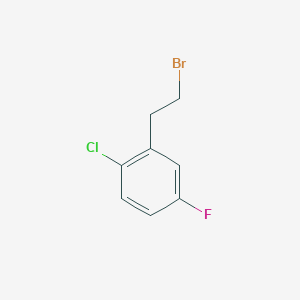
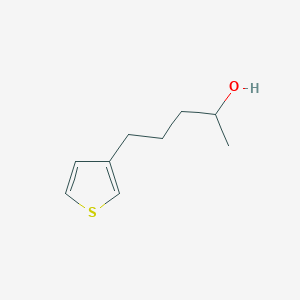
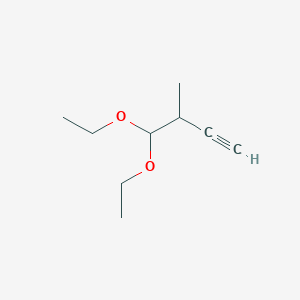

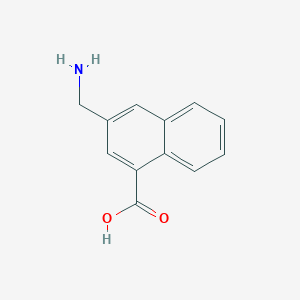
aminehydrochloride](/img/structure/B15322408.png)
